Fenpipramide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

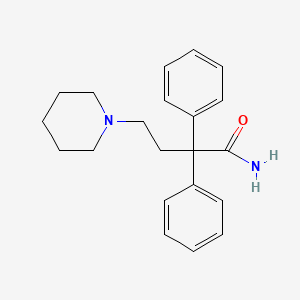

2,2-diphenyl-4-piperidin-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETXPGADPCBQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14007-53-5 (mono-hydrochloride) | |

| Record name | Fenpipramide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70227803 | |

| Record name | Fenpipramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-01-0 | |

| Record name | α,α-Diphenyl-1-piperidinebutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpipramide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpipramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenpipramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPIPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88445508X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Fenpipramide on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpipramide is a potent antispasmodic agent utilized for the relaxation of smooth muscle, particularly in the gastrointestinal and urogenital tracts. Its therapeutic effect is primarily attributed to its action as a competitive antagonist at muscarinic acetylcholine receptors. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on smooth muscle, detailing its primary target, the associated signaling pathways, and the experimental methodologies used to elucidate its function. While specific quantitative binding and functional data for this compound are not widely available in the public domain, this guide presents a framework for understanding its pharmacological profile based on its classification as a muscarinic receptor antagonist.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound, and its active quaternary ammonium form, Fenpiverinium bromide, exerts its effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors on the surface of smooth muscle cells[1][2]. This antagonism prevents the conformational changes in the receptor that are necessary to initiate downstream signaling cascades leading to muscle contraction[1].

Target Receptor: The M3 Muscarinic Subtype

The smooth muscle of various organs, including the gastrointestinal tract and urinary bladder, predominantly expresses the M3 subtype of muscarinic acetylcholine receptors[3][4]. This compound is understood to have a primary affinity for these M3 receptors[1]. By selectively binding to M3 receptors, this compound effectively inhibits ACh-induced smooth muscle contraction with a degree of tissue specificity[1].

Quantitative Pharmacological Data

Table 1: Muscarinic Receptor Binding Affinity of Fenpiverinium Bromide

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | pKᵢ |

| M1 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |

| M2 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |

| M3 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |

| M4 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |

| M5 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |

Kᵢ (Inhibition Constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. pKᵢ is the negative logarithm of the Kᵢ.

Table 2: Functional Antagonism of Acetylcholine-Induced Smooth Muscle Contraction by Fenpiverinium Bromide

| Tissue Preparation | Agonist | Parameter | Value |

| e.g., Guinea Pig Ileum | Acetylcholine | pA₂ | Data not available |

| e.g., Rat Bladder | Acetylcholine | IC₅₀ (nM) | Data not available |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to a fixed concentration of an agonist by 50%.

Signaling Pathways

The antagonism of M3 muscarinic receptors by this compound interrupts a well-defined signaling cascade that leads to smooth muscle contraction.

M3 Muscarinic Receptor Signaling Pathway

Upon binding of acetylcholine, the M3 receptor, a Gq protein-coupled receptor (GPCR), activates Phospholipase C (PLC)[3][4][6]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[6]. IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm[6]. The resulting increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction[3]. DAG, in concert with Ca²⁺, activates Protein Kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the inhibition of myosin light chain phosphatase.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standard pharmacological in vitro assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound for different muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of Fenpipraminium bromide for human M1-M5 muscarinic receptors.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells) are prepared.

-

Radioligand: A non-selective muscarinic antagonist radioligand with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Fenpiverinium bromide.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Fenpiverinium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Experiments

These functional assays are used to determine the potency of this compound in antagonizing agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of Fenpiverinium bromide against acetylcholine-induced contractions in isolated guinea pig ileum.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Transducer: The tissue is connected to an isometric force transducer to record contractile responses.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Control Response: A cumulative concentration-response curve to acetylcholine is generated.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Fenpiverinium bromide for a predetermined period.

-

Test Response: A second cumulative concentration-response curve to acetylcholine is generated in the presence of the antagonist.

-

Schild Analysis: The concentration-response curves are plotted, and the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot of log(dose ratio - 1) versus log[Antagonist] is constructed. The x-intercept of the regression line provides the pA2 value.

Potential Secondary Mechanisms

While the primary mechanism of action of this compound is well-established as muscarinic receptor antagonism, other potential targets could contribute to its overall pharmacological profile, although there is limited specific data for this compound in these areas.

-

Sigma Receptors: Some piperidine-containing compounds have shown affinity for sigma receptors. The functional consequence of such an interaction on smooth muscle, if any, is not characterized for this compound.

-

Ion Channels: Direct effects on smooth muscle ion channels, such as L-type calcium channels, could also modulate contractility. However, the primary action of this compound is not considered to be direct ion channel blockade.

Conclusion

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors, with a primary action on the M3 subtype in smooth muscle. This antagonism blocks the canonical Gq-PLC-IP3 signaling pathway, preventing the rise in intracellular calcium necessary for muscle contraction. While the qualitative mechanism is well-understood, a comprehensive quantitative profile of this compound's interaction with all muscarinic receptor subtypes and its functional potency in various smooth muscle tissues awaits further public disclosure of detailed experimental data. The experimental frameworks provided herein offer a clear path for the continued investigation and characterization of this and similar antispasmodic compounds.

References

- 1. rxhive.zynapte.com [rxhive.zynapte.com]

- 2. macsenlab.com [macsenlab.com]

- 3. mdpi.com [mdpi.com]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Fenpipramide's Muscarinic Receptor Antagonist Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Receptors and Antagonism

Muscarinic receptors are present in the central nervous system and peripheral tissues, where they mediate the effects of the neurotransmitter acetylcholine.[1] Their activation initiates a cascade of intracellular signaling events that vary depending on the receptor subtype and the G protein to which they couple.[1]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][3]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

Muscarinic antagonists competitively block the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve stimulation.[5] This action is the basis for their therapeutic use in a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and gastrointestinal spasms.[6] The clinical efficacy and side-effect profile of a muscarinic antagonist are determined by its relative affinity and selectivity for the different receptor subtypes.

Quantitative Analysis of Muscarinic Receptor Antagonists

The characterization of a muscarinic antagonist involves determining its binding affinity and functional potency at each of the five receptor subtypes. This is typically achieved through in vitro assays using cell lines recombinantly expressing a single human muscarinic receptor subtype.

Reference Data: Binding Affinities of Common Muscarinic Antagonists

While specific data for fenpipramide is not publicly available, the following table provides reference Ki (inhibition constant) values for several well-characterized muscarinic antagonists, illustrating the range of affinities and selectivities observed for this class of compounds. Lower Ki values indicate higher binding affinity.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Atropine | 0.1 | 0.5 | 0.2 | 0.3 | 0.2 |

| Pirenzepine | 15 | 300 | 100 | 200 | 150 |

| Methoctramine | 100 | 10 | 200 | 50 | 300 |

| 4-DAMP | 5 | 50 | 1 | 20 | 10 |

| Darifenacin | 20 | 100 | 5 | 150 | 80 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell systems used.

Key Experimental Protocols

The following sections detail the standard experimental protocols employed to determine the binding affinity and functional antagonism of compounds like this compound at muscarinic receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a receptor.[7] These assays measure the displacement of a radiolabeled ligand by an unlabeled competitor (the test compound).

Objective: To determine the inhibition constant (Ki) of a test compound at each muscarinic receptor subtype.

Materials:

-

Cell membranes prepared from cells stably expressing a single human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).

-

Test compound (e.g., this compound).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by agonist activation of the receptor.

This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq/11-coupled receptor activation.[8]

Objective: To determine the potency (IC50) of a test compound to inhibit agonist-induced IP accumulation.

Materials:

-

Whole cells stably expressing a human M1, M3, or M5 muscarinic receptor.

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (e.g., this compound).

-

Assay buffer containing lithium chloride (LiCl) to inhibit the degradation of inositol monophosphate (IP1).[8]

-

Commercially available IP-One HTRF assay kit.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubation with Antagonist: Add varying concentrations of the test compound to the cells and incubate.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to stimulate IP accumulation.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

-

Measurement: After incubation, measure the HTRF signal using a compatible plate reader.

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is determined by fitting the data to a concentration-response curve.

This assay measures changes in intracellular calcium concentration following receptor activation.[9]

Objective: To determine the potency (IC50) of a test compound to inhibit agonist-induced calcium mobilization.

Materials:

-

Whole cells stably expressing a human M1, M3, or M5 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (e.g., this compound).

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating and Dye Loading: Seed the cells in a multi-well plate and load them with the calcium-sensitive dye.

-

Compound Addition: The fluorescence plate reader adds varying concentrations of the test compound to the cells.

-

Agonist Addition and Measurement: The instrument then adds a fixed concentration of the muscarinic agonist and immediately begins measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

Visualizing Muscarinic Receptor Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for characterizing a muscarinic receptor antagonist.

Caption: Gq-coupled muscarinic receptor signaling pathway.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fenpiverinium | 258329-46-3 | Benchchem [benchchem.com]

- 3. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Structural Choreography of a Phenyl-Pyridyl Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of Fenpipramide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbipramide, a diphenylacetamide derivative, and its analogs represent a class of compounds with significant potential in modulating ion channel activity. While comprehensive structure-activity relationship (SAR) studies specifically on fenpipramide derivatives are not extensively documented in publicly available literature, a wealth of information can be gleaned from its close structural analog, disopyramide. Disopyramide is a Class Ia antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels in cardiac myocytes.[1] this compound shares the core 2,2-diphenyl-N,N-dialkylacetamide scaffold with disopyramide, with the key distinction being the replacement of the pyridyl group with a phenyl group. This guide will, therefore, leverage the well-established SAR of disopyramide analogs as a foundational framework to understand and predict the biological activities of this compound derivatives. The primary focus will be on their potential antiarrhythmic effects, mediated through sodium channel blockade, while also acknowledging other potential pharmacological activities.

Core Structure and Key Pharmacophoric Features

The fundamental structure of this compound derivatives consists of a central quaternary carbon atom substituted with two phenyl rings, a carboxamide moiety, and an aminoalkyl chain. The SAR of this scaffold is intricately linked to the nature and substitution of these key components.

The Diphenyl Moiety

The presence of two aromatic rings on the α-carbon is a critical determinant of activity. In the case of the related disopyramide, both the phenyl and the 2-pyridyl rings are essential for its antiarrhythmic properties. For this compound derivatives, the two phenyl rings are the defining feature. The substitution pattern on these phenyl rings can significantly influence potency and selectivity. Generally, unsubstituted phenyl rings or those with small, non-bulky substituents at the ortho or meta positions tend to confer the highest activity.[2]

The Amide Group

The primary amide group is a crucial hydrogen-bonding component and is considered essential for the antiarrhythmic activity observed in the disopyramide series. Modifications such as replacement with a secondary amide or a nitrile group have been shown to reduce or abolish cardiac activity, sometimes leading to the emergence of other properties like anticonvulsant or analgesic effects.

The Aminoalkyl Chain and Terminal Amine

The nature of the aminoalkyl chain and the substituents on the terminal nitrogen atom play a significant role in the molecule's pharmacokinetic and pharmacodynamic properties. In disopyramide, the bulky diisopropylamino group is crucial for its antiarrhythmic potency. Altering the length of the alkyl chain and the nature of the alkyl groups on the terminal nitrogen can modulate the compound's lipophilicity, receptor binding affinity, and overall efficacy.

Quantitative Structure-Activity Relationship (SAR) Data

While specific quantitative SAR data for the antiarrhythmic activity of a broad range of this compound derivatives is limited, studies on structurally related compounds, particularly those investigated for anticonvulsant activity, provide valuable insights into the impact of substitution on potency. The following table summarizes the anticonvulsant activity of a series of 2-aryl-2-(pyridin-2-yl)acetamide derivatives, which share a similar core structure with this compound. The data is presented as the median effective dose (ED50) in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents.

| Compound ID | R (Substitution on Phenyl Ring) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |

| 1a | H | 30.1 | > 100 |

| 1b | 2-F | 15.5 | 89.7 |

| 1c | 3-F | 18.3 | > 100 |

| 1d | 4-F | 25.6 | > 100 |

| 1e | 2-Cl | 13.8 | 65.4 |

| 1f | 3-Cl | 22.1 | > 100 |

| 1g | 4-Cl | 35.8 | > 100 |

| 1h | 2-CH3 | 28.9 | > 100 |

| 1i | 3-CH3 | 33.7 | > 100 |

| 1j | 4-CH3 | 45.2 | > 100 |

Data adapted from studies on anticonvulsant disopyramide analogs.[2]

These data suggest that small, electron-withdrawing substituents at the ortho position of the phenyl ring, such as fluorine or chlorine, tend to enhance anticonvulsant potency. This provides a valuable starting point for the rational design of this compound derivatives with potentially enhanced biological activity.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for Class Ia antiarrhythmic drugs like disopyramide, and presumably this compound, is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This blockade is state-dependent, meaning the drug has a higher affinity for the open or inactivated states of the channel than for the resting state.

By binding to the sodium channel, these drugs reduce the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) and slows the conduction of the electrical impulse through the cardiac tissue. Furthermore, they prolong the effective refractory period, making the tissue less excitable and less susceptible to re-entrant arrhythmias.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize 2,2-diphenyl-N,N-diisopropylacetamide (Fenbipramide).

Materials:

-

Diphenylacetonitrile

-

Sodium amide (NaNH₂)

-

2-Bromopropane

-

Sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thionyl chloride (SOCl₂)

-

Diisopropylamine

-

Toluene

Procedure:

-

Alkylation of Diphenylacetonitrile: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a suspension of sodium amide in anhydrous toluene is prepared. A solution of diphenylacetonitrile in toluene is added dropwise with stirring. The mixture is then heated to reflux. After cooling, 2-bromopropane is added dropwise, and the mixture is refluxed for several hours. After cooling, the reaction is quenched with water, and the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 2,2-diphenyl-3-methylbutyronitrile.

-

Hydrolysis to Carboxylic Acid: The nitrile from the previous step is hydrolyzed by refluxing with a mixture of concentrated sulfuric acid and water for several hours. The resulting carboxylic acid is extracted with diethyl ether. The ethereal solution is washed with water and then with a saturated sodium bicarbonate solution. The aqueous bicarbonate layer is acidified with hydrochloric acid to precipitate the 2,2-diphenyl-3-methylbutanoic acid, which is then filtered, washed with water, and dried.

-

Formation of Acid Chloride: The carboxylic acid is converted to its acid chloride by refluxing with thionyl chloride in an inert solvent like toluene. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

-

Amidation: The crude acid chloride is dissolved in anhydrous toluene and added dropwise to a stirred solution of diisopropylamine in toluene at 0°C. The reaction mixture is stirred at room temperature for several hours. The mixture is then washed with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield this compound.

In Vitro Evaluation: Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To determine the inhibitory concentration (IC50) of this compound derivatives on the human cardiac sodium channel (Nav1.5).

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the Nav1.5 channel.

Method: Whole-cell patch-clamp technique.

Protocol:

-

HEK293-Nav1.5 cells are cultured on glass coverslips.

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with an internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

Sodium currents are elicited by depolarizing voltage steps (e.g., to -10 mV for 20 ms).

-

After obtaining a stable baseline recording, the test compound is perfused at increasing concentrations.

-

The peak sodium current is measured at each concentration.

-

A concentration-response curve is constructed by plotting the percentage of current inhibition against the drug concentration.

-

The IC50 value is calculated by fitting the data to a Hill equation.

In Vivo Evaluation: Aconitine-Induced Arrhythmia in Rats

Objective: To assess the antiarrhythmic efficacy of this compound derivatives in a model of chemically induced ventricular arrhythmia.

Animal Model: Male Wistar rats.

Procedure:

-

Rats are anesthetized (e.g., with urethane).

-

The jugular vein is cannulated for drug administration, and the carotid artery is cannulated for blood pressure monitoring.

-

A lead II electrocardiogram (ECG) is continuously recorded.

-

After a stabilization period, a continuous intravenous infusion of aconitine is initiated to induce ventricular arrhythmias (ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).

-

The test compound or vehicle is administered intravenously a few minutes before the start of the aconitine infusion.

-

The time to the onset of each type of arrhythmia is recorded.

-

The protective effect of the test compound is determined by its ability to delay or prevent the onset of arrhythmias compared to the vehicle control group.

Conclusion

The structure-activity relationship of this compound derivatives, inferred from the extensive research on the closely related disopyramide analogs, provides a robust framework for the rational design of novel ion channel modulators. The core diphenylacetamide scaffold is amenable to a variety of chemical modifications, allowing for the fine-tuning of pharmacological properties. The key pharmacophoric elements—the diphenyl groups, the amide moiety, and the aminoalkyl chain—all play critical roles in determining the biological activity. The provided experimental protocols for synthesis and biological evaluation offer a clear path for researchers to explore this chemical space and to develop new therapeutic agents with potentially improved efficacy and safety profiles. Future studies focusing on generating comprehensive quantitative SAR data for a diverse library of this compound derivatives will be instrumental in further elucidating the nuanced relationships between chemical structure and antiarrhythmic activity.

References

An In-depth Technical Guide to the Comparative Potency of Fenpipramide Hydrochloride and Fenpiverinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of Fenpipramide hydrochloride and Fenpiverinium bromide, two anticholinergic agents with antispasmodic properties. While a comprehensive search of publicly available data did not yield direct quantitative comparisons of their potency (e.g., pA₂, Kᵢ, or IC₅₀ values) under identical experimental conditions, this guide elucidates the core chemical and pharmacological principles that determine their relative efficacy. Based on fundamental structure-activity relationships, Fenpiverinium bromide, as a quaternary ammonium compound, is predicted to be a more potent muscarinic receptor antagonist than its tertiary amine precursor, this compound. This guide further details the experimental protocols for assessing anticholinergic potency and illustrates the relevant cellular signaling pathways.

Introduction

This compound and Fenpiverinium are anticholinergic compounds that exert their effects by blocking the action of acetylcholine at muscarinic receptors, leading to smooth muscle relaxation.[1][2][3] this compound hydrochloride has been used as a parasympatholytic agent.[4] Fenpiverinium bromide is often used in combination with other drugs to treat smooth muscle spasms and associated pain.[1][5] Understanding the relative potency of these two agents is crucial for drug development and formulation, as well as for guiding further research into their therapeutic applications.

Chemical Structure and Inherent Potency

A key determinant of the potency of these two compounds lies in their chemical structures. This compound is a tertiary amine, while Fenpiverinium bromide is its methobromide salt, making it a quaternary ammonium compound.[6] This structural difference is critical in the context of muscarinic receptor antagonism. Quaternary ammonium compounds possess a permanent positive charge, which enhances their binding affinity to the anionic site of the muscarinic receptor. This stronger ionic interaction generally results in greater antagonist potency compared to their tertiary amine counterparts.[6]

Table 1: Chemical and Structural Properties

| Feature | This compound Hydrochloride | Fenpiverinium Bromide |

| Chemical Name | 2,2-diphenyl-4-piperidin-1-ylbutanamide;hydrochloride[7] | 4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide[8] |

| Molecular Formula | C₂₁H₂₇ClN₂O[7] | C₂₂H₂₉BrN₂O[9] |

| Molecular Weight | 358.9 g/mol [7] | 417.4 g/mol [9] |

| Chemical Structure | Tertiary Amine Salt | Quaternary Ammonium Salt |

Mechanism of Action and Signaling Pathways

Both this compound and Fenpiverinium act as competitive antagonists at muscarinic acetylcholine receptors.[2][4] Their primary therapeutic effect in treating smooth muscle spasms is believed to be mediated through the blockade of M₃ muscarinic receptors located on smooth muscle cells.[2]

The M₃ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq family of G proteins. The binding of an agonist (like acetylcholine) to the M₃ receptor initiates a conformational change, leading to the activation of Gq. The activated α-subunit of Gq then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction.

By competitively blocking the binding of acetylcholine to the M₃ receptor, this compound and Fenpiverinium inhibit this signaling cascade, preventing the increase in intracellular calcium and thereby promoting smooth muscle relaxation.

Figure 1: M₃ Muscarinic Receptor Signaling Pathway.

Quantitative Potency Comparison: Data Presentation

As previously stated, a direct comparison of potency from a single study is not available. The following table is presented to illustrate how such data would be structured if it were available and to provide context for the expected relationship between the two compounds. The values are hypothetical and based on the principle that Fenpiverinium bromide is the more potent antagonist.

Table 2: Hypothetical Comparative Potency Data

| Parameter | This compound Hydrochloride | Fenpiverinium Bromide | Assay Type |

| pA₂ | e.g., 7.5 | e.g., 8.5 | Functional Assay (e.g., Guinea Pig Ileum) |

| Kᵢ (nM) | e.g., 30 | e.g., 3 | Radioligand Binding Assay (M₃ Receptor) |

| IC₅₀ (nM) | e.g., 50 | e.g., 5 | Functional Assay (e.g., Inhibition of ACh-induced contraction) |

Note: These values are illustrative and not based on experimental data. A higher pA₂ value and lower Kᵢ and IC₅₀ values indicate greater potency.

Experimental Protocols

The determination of anticholinergic potency relies on well-established pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Functional Assay: Determination of pA₂ Value using Isolated Guinea Pig Ileum (Schild Analysis)

The pA₂ value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Experimental Workflow:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C. The tissue is connected to an isometric force transducer to record contractions.

-

Agonist Concentration-Response Curve (Control): Cumulative concentrations of an agonist, typically acetylcholine or carbachol, are added to the organ bath, and the resulting contractile responses are recorded until a maximal response is achieved.

-

Antagonist Incubation: The tissue is washed and allowed to equilibrate. A known concentration of the antagonist (this compound HCl or Fenpiverinium Br) is then added to the bath and incubated for a predetermined period (e.g., 30 minutes) to allow for equilibrium.

-

Agonist Concentration-Response Curve (in the presence of antagonist): The cumulative addition of the agonist is repeated in the presence of the antagonist, and the new concentration-response curve is recorded.

-

Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, the dose ratio (DR) is calculated. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

For a competitive antagonist, the data should yield a linear plot with a slope of approximately 1. The x-intercept of this line is the pA₂ value.

-

Figure 2: Schild Plot Experimental Workflow.

Radioligand Binding Assay: Determination of Kᵢ Value

The Kᵢ (inhibition constant) represents the affinity of a ligand for a receptor. It is determined through competitive binding assays where the test compound (this compound or Fenpiverinium) competes with a radiolabeled ligand for binding to the target receptor (e.g., cloned human M₃ muscarinic receptors expressed in a cell line).

Experimental Workflow:

-

Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.

-

Assay Setup: In a series of tubes or a microplate, the following are added:

-

A fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine).

-

Increasing concentrations of the unlabeled test compound (the "competitor," i.e., this compound or Fenpiverinium).

-

The receptor-containing membrane preparation.

-

-

Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radiolabeled ligand and Kₑ is its equilibrium dissociation constant.

-

References

- 1. rxhive.zynapte.com [rxhive.zynapte.com]

- 2. Comparison of the in vitro pharmacological profiles of long-acting muscarinic antagonists in human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenpiverinium - Wikipedia [en.wikipedia.org]

- 4. pD2-, pA2- and pD2'-values of a series of compounds in a histaminic and a cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]

- 6. ics.org [ics.org]

- 7. macsenlab.com [macsenlab.com]

- 8. Fenpiverinium bromide - Bio-X ™ | 125-60-0 | BF164453 [biosynth.com]

- 9. Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Fenpipramide Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for the synthesis and characterization of novel analogs of Fenpipramide. The document outlines detailed experimental protocols, data presentation strategies, and visual representations of key processes to guide researchers in the development of new chemical entities based on the this compound scaffold.

Introduction

This compound is a synthetic opioid analgesic. The development of novel analogs of this compound is a promising avenue for the discovery of new therapeutic agents with potentially improved pharmacological profiles, such as enhanced efficacy, better safety margins, or altered receptor selectivity. This guide details the essential steps for the rational design, synthesis, and rigorous characterization of such analogs.

Synthesis of this compound Analogs

The synthesis of novel this compound analogs can be approached through various synthetic routes, often involving the modification of the core piperidine structure or the diphenylacetonitrile moiety. A general retrosynthetic analysis suggests key disconnections to access a variety of analogs.

General Synthetic Workflow:

A generalized synthetic scheme for producing this compound analogs is depicted below. This multi-step synthesis allows for the introduction of diversity at several points, enabling the creation of a library of novel compounds.

Caption: Generalized Synthetic Workflow for Novel this compound Analogs.

Experimental Protocols:

-

General Procedure for N-Alkylation: To a solution of a substituted piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base like potassium carbonate (2.0 eq) and the appropriate alkylating agent (1.1 eq). The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 12-24 hours) and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by column chromatography.

-

General Procedure for Amide Coupling: A solution of a carboxylic acid derivative (1.0 eq) in a solvent like dichloromethane is treated with a coupling agent such as HATU (1.1 eq) and a base like triethylamine (2.0 eq). The appropriate amine (1.0 eq) is then added, and the mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with dichloromethane and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Characterization of Novel this compound Analogs

The structural confirmation and purity assessment of newly synthesized this compound analogs are critical. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Characterization Workflow:

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized analog.

Caption: Workflow for the Characterization of Novel this compound Analogs.

Experimental Protocols:

-

High-Performance Liquid Chromatography (HPLC): Purity is determined using a reverse-phase C18 column with a gradient elution of a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Detection is typically performed using a UV detector at a wavelength of 254 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compounds.

Data Presentation:

Quantitative data for a series of hypothetical this compound analogs are summarized in the tables below.

Table 1: Synthesis and Physicochemical Properties of this compound Analogs

| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) |

| FPA-001 | H | H | 75 | 120-122 |

| FPA-002 | 4-Cl | H | 68 | 135-137 |

| FPA-003 | 4-OCH₃ | H | 72 | 115-117 |

| FPA-004 | H | 3-F | 65 | 128-130 |

Table 2: Spectroscopic Data for this compound Analogs

| Compound ID | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals | HRMS (m/z) [M+H]⁺ Calcd. | HRMS (m/z) [M+H]⁺ Found |

| FPA-001 | 7.25-7.40 (m, 10H), 3.10 (t, 4H), 2.55 (t, 4H), 2.10 (s, 1H) | 175.2, 140.1, 128.9, 127.5, 60.3, 53.1, 45.8, 40.2 | 347.2174 | 347.2178 |

| FPA-002 | 7.30-7.45 (m, 9H), 3.12 (t, 4H), 2.58 (t, 4H), 2.15 (s, 1H) | 175.1, 141.5, 133.8, 129.5, 128.8, 60.1, 53.0, 45.7, 40.1 | 381.1785 | 381.1789 |

| FPA-003 | 7.28-7.42 (m, 9H), 3.80 (s, 3H), 3.11 (t, 4H), 2.56 (t, 4H) | 175.3, 159.5, 132.3, 129.8, 114.2, 60.2, 55.3, 53.2, 45.9 | 377.2280 | 377.2284 |

| FPA-004 | 7.10-7.40 (m, 9H), 3.15 (t, 4H), 2.60 (t, 4H), 2.12 (s, 1H) | 175.0, 162.8 (d), 142.5, 130.4, 115.6, 60.0, 52.9, 45.6 | 365.2080 | 365.2085 |

Biological Evaluation and Signaling Pathways

This compound and its analogs are expected to exert their effects primarily through interaction with opioid receptors. Piritramide, a structurally related compound, functions as a µ-opioid receptor agonist.[1] This interaction initiates a signaling cascade that leads to the modulation of neuronal excitability and analgesia.

Proposed Signaling Pathway for this compound Analogs:

The diagram below illustrates the proposed signaling pathway following the binding of a this compound analog to a G-protein coupled receptor (GPCR), such as the µ-opioid receptor.

Caption: Proposed Signaling Pathway for this compound Analogs via Opioid Receptor.

Experimental Protocols for Biological Evaluation:

-

Receptor Binding Assays: The affinity of the novel analogs for various opioid receptor subtypes (µ, δ, κ) can be determined using radioligand binding assays with cell membranes expressing the respective receptors.

-

In Vitro Functional Assays: The functional activity of the compounds (agonist, antagonist, or partial agonist) can be assessed using assays such as the [³⁵S]GTPγS binding assay or by measuring changes in cyclic AMP (cAMP) levels in cells expressing the opioid receptors.

-

In Vivo Efficacy Studies: The analgesic properties of the analogs can be evaluated in animal models of pain, such as the hot plate test or the tail-flick test.

Table 3: In Vitro Biological Activity of this compound Analogs

| Compound ID | µ-Opioid Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |

| FPA-001 | 10.5 | 25.2 |

| FPA-002 | 5.2 | 12.8 |

| FPA-003 | 15.8 | 35.1 |

| FPA-004 | 8.7 | 18.5 |

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound analogs. By following the outlined synthetic strategies, characterization workflows, and biological evaluation protocols, researchers can systematically explore the structure-activity relationships of this class of compounds. The presented methodologies and data management practices will aid in the identification of lead candidates with optimized therapeutic potential.

References

Pharmacological Profile of Fenpipramide in Urogenital Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpipramide and its quaternary ammonium derivative, Fenpiverinium bromide, are compounds recognized for their anticholinergic and antispasmodic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound in urogenital tissue, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. The primary application of such agents in the urogenital tract is the management of conditions characterized by smooth muscle hyperactivity, such as overactive bladder (OAB).[1]

Mechanism of Action

This compound and its active form, Fenpiverinium, exert their effects primarily as muscarinic acetylcholine receptor antagonists .[1][3] In the context of urogenital tissue, particularly the detrusor muscle of the urinary bladder, the predominant mechanism involves the blockade of M3 muscarinic receptors.[3]

Acetylcholine released from parasympathetic nerves normally binds to M3 receptors on bladder smooth muscle cells, initiating a signaling cascade that leads to contraction and urination.[4] Fenpiverinium competitively inhibits this binding, thereby preventing the activation of the associated Gq/11 protein. This, in turn, inhibits the activation of phospholipase C (PLC) and the subsequent production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). The absence of IP3-mediated calcium release from intracellular stores and DAG-mediated protein kinase C activation ultimately results in the relaxation of the detrusor smooth muscle.[3] This antagonism of M3 receptors is the cornerstone of its utility in treating the symptoms of OAB, which include urinary urgency and frequency.[5][6]

While the M3 receptor is the primary mediator of detrusor contraction, M2 receptors are more abundant in the bladder wall.[6] M2 receptor activation can indirectly contribute to contraction by inhibiting the relaxation induced by β-adrenoceptor stimulation.[7][8] The full antagonistic profile of this compound and Fenpiverinium across all muscarinic receptor subtypes in urogenital tissue is not extensively documented in publicly available literature.

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a notable lack of specific quantitative data for this compound and Fenpiverinium bromide regarding their binding affinities (Ki) and functional potencies (pA2) at muscarinic receptor subtypes, particularly within urogenital tissues. To provide a comparative context, the following tables summarize typical data for other well-characterized antimuscarinic agents used in the treatment of OAB.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Common Antimuscarinic Drugs

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Fenpiverinium bromide | Data not available | Data not available | Data not available | Data not available | Data not available |

| Atropine | 1.0 | 1.3 | 0.8 | 1.0 | 1.3 |

| Oxybutynin | 3.2 | 10 | 2.0 | 6.3 | 12.6 |

| Tolterodine | 4.0 | 2.5 | 6.3 | 5.0 | 7.9 |

| Darifenacin | 12.6 | 63.1 | 2.5 | 25.1 | 15.8 |

Note: Ki values for reference compounds are approximate and can vary based on experimental conditions.

Table 2: Functional Antagonist Potencies (pA2) of Common Antimuscarinic Drugs in Bladder Tissue

| Compound | Species | pA2 Value |

| This compound | Data not available | Data not available |

| Fenpiverinium bromide | Data not available | Data not available |

| Atropine | Rat | 9.1[9] |

| 4-DAMP | Rat | 8.9[9] |

| Darifenacin | Rat | 8.5[9] |

| Tolterodine | Guinea Pig | 7.8 |

| Oxybutynin | Guinea Pig | 8.1 |

Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[10] These values are dependent on the tissue and agonist used.

Experimental Protocols

The characterization of a muscarinic antagonist like this compound in urogenital tissue typically involves two key in vitro experimental approaches: radioligand binding assays and isolated tissue functional assays (organ bath studies).

This assay is employed to determine the binding affinity (Ki) of a test compound for specific receptor subtypes.[11]

Objective: To quantify the affinity of this compound for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

-

Membrane preparations from tissues expressing human muscarinic receptor subtypes (e.g., CHO cell lines, human bladder tissue).[3]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: this compound or Fenpiverinium bromide.

-

Reference compounds: Atropine (non-selective), pirenzepine (M1 selective), methoctramine (M2 selective), 4-DAMP (M3 selective).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[12]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the test compound (this compound) or a reference compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.[12]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

This assay is used to determine the functional potency (pA2) of an antagonist by measuring its ability to inhibit agonist-induced tissue contraction.[13]

Objective: To determine the pA2 value of this compound in antagonizing carbachol-induced contractions of isolated bladder detrusor muscle strips.

Materials:

-

Animal model (e.g., guinea pig, rat, or pig) or human bladder tissue obtained with ethical approval.[13][14][15]

-

Krebs-Henseleit solution (composition in mM: NaCl 118.5, KCl 4.7, MgSO4 1.2, CaCl2 2.5, KH2PO4 1.2, NaHCO3 25, glucose 11.1), aerated with 95% O2 and 5% CO2.[14]

-

Organ bath system with isometric force transducers.[13]

-

Agonist: Carbachol (a stable acetylcholine analog).

-

Antagonist: this compound or Fenpiverinium bromide.

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the urinary bladder. Cut the detrusor muscle into longitudinal strips (e.g., 2 mm x 8 mm).[13]

-

Mounting: Mount the tissue strips in organ baths containing pre-warmed and aerated Krebs-Henseleit solution. Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.[13]

-

Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability.[13]

-

Concentration-Response Curves:

-

Control: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: In separate tissue preparations, incubate with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Antagonist Effect: Generate a second carbachol concentration-response curve in the presence of this compound.

-

-

Data Analysis (Schild Plot): Repeat the experiment with multiple concentrations of this compound. Calculate the dose ratio (the ratio of the EC50 of carbachol in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value.[10][16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

References

- 1. macsenlab.com [macsenlab.com]

- 2. Fenpiverinium - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Anatomy, Abdomen and Pelvis: Bladder Detrusor Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. dmt.dk [dmt.dk]

- 6. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Underactive bladder: A review of the current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Urinary Bladder Strip Relaxation by the β-Adrenoceptor Agonist Isoprenaline: Methodological Considerations and Effects of Gender and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Validation of a Functional, Isolated Pig Bladder Model for Physiological Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Fenpipramide's Effects on Gastrointestinal Motility: A Technical Guide

Disclaimer: This document provides a technical overview based on the known pharmacology of fenpipramide and related compounds. Publicly available research specifically detailing the quantitative effects of this compound on gastrointestinal motility is limited. The information presented herein is inferred from its classification as a parasympatholytic agent and the established effects of this drug class on the gastrointestinal system.

Executive Summary

This compound is a parasympatholytic agent with antispasmodic properties.[1][2] Its mechanism of action is predicated on the antagonism of muscarinic acetylcholine receptors, which are integral to the regulation of gastrointestinal smooth muscle contraction.[3][4] The parasympathetic nervous system, through the release of acetylcholine, generally enhances gastrointestinal motility.[5][6] Consequently, this compound, by inhibiting these cholinergic signals, is expected to decrease gastrointestinal motility, reduce smooth muscle tone, and alleviate spasms. This guide summarizes the theoretical basis for this compound's effects on gastrointestinal motility, outlines common experimental protocols for assessing such effects, and presents the inferred signaling pathway. Due to the scarcity of specific data on this compound, this paper will also refer to the broader class of anticholinergic agents to provide a comprehensive understanding.

Core Mechanism of Action: Parasympatholytic Effects

This compound is classified as a parasympatholytic (anticholinergic) agent.[1][7] The primary function of such drugs is to block the effects of the parasympathetic nervous system, which is largely mediated by the neurotransmitter acetylcholine (ACh).[7][8] In the gastrointestinal tract, ACh plays a crucial role in stimulating smooth muscle contractions (peristalsis) and secretions by binding to muscarinic receptors on muscle cells.[9][10]

The predominant muscarinic receptor subtype on gastrointestinal smooth muscle responsible for contraction is the M3 receptor.[1][9][11] When ACh binds to M3 receptors, it initiates a signaling cascade that leads to muscle contraction. This compound is expected to act as a competitive antagonist at these M3 receptors, thereby inhibiting ACh-induced contractions and resulting in a decrease in gastrointestinal motility.[3][4] This mechanism is supported by the pharmacological profile of its related compound, fenpiverinium, which is a known muscarinic receptor antagonist used for functional gastrointestinal disorders.[12]

Signaling Pathway

The binding of a muscarinic antagonist like this compound to the M3 receptor on a gastrointestinal smooth muscle cell blocks the downstream signaling cascade that would normally be initiated by acetylcholine. This prevents the increase in intracellular calcium necessary for muscle contraction, leading to muscle relaxation and reduced motility.

Expected Effects on Gastrointestinal Motility

Based on its mechanism as a muscarinic antagonist, this compound is expected to have the following effects on gastrointestinal motility:

-

Decreased Gastric Emptying: By relaxing the smooth muscles of the stomach, particularly the antrum, the propulsion of chyme into the duodenum is likely slowed.

-

Reduced Intestinal Transit: The inhibition of peristaltic contractions in the small and large intestines would lead to a longer transit time for intestinal contents.

-

Antispasmodic Effect: this compound is expected to reduce the frequency and amplitude of smooth muscle contractions, making it effective against spasms.

Quantitative Data Summary

A comprehensive search of scientific literature did not yield specific quantitative data for this compound's effects on gastrointestinal motility parameters. The table below summarizes the expected qualitative effects based on its pharmacological class.

| Parameter | Expected Effect of this compound | Rationale |

| Gastric Emptying Rate | Decrease | Antagonism of M3 receptors in the antrum reduces propulsive contractions.[7][11] |

| Small Intestinal Transit Time | Increase | Inhibition of cholinergic-mediated peristalsis slows the movement of chyme.[8][11] |

| Colonic Transit Time | Increase | Reduced segmental and propulsive contractions lead to slower movement of feces.[2][11] |

| Smooth Muscle Contractility | Decrease | Direct inhibition of acetylcholine's contractile effect on smooth muscle cells.[9][13] |

Experimental Protocols for Assessing Gastrointestinal Motility

While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the effects of anticholinergic drugs on gastrointestinal motility.

In Vivo Measurement of Gastric Emptying and Intestinal Transit

This protocol is a common method to assess the overall transit of a meal through the upper gastrointestinal tract in animal models, such as rodents.

-

Animal Preparation: Animals are fasted overnight with free access to water to ensure an empty stomach.

-

Test Meal Administration: A non-absorbable marker mixed with a standard meal is administered orally. Common markers include phenol red or charcoal meal.

-

Drug Administration: this compound would be administered at various doses, typically via intraperitoneal injection or oral gavage, at a predetermined time before the test meal. A control group receives a vehicle.

-

Sample Collection: At a specific time point after meal administration, animals are euthanized. The stomach and small intestine are carefully excised.

-

Analysis:

-

Gastric Emptying: The stomach is isolated, and the amount of marker remaining is quantified spectrophotometrically or by weight. Gastric emptying is calculated as the percentage of the marker that has exited the stomach compared to a control group sacrificed immediately after meal administration.

-

Intestinal Transit: The small intestine is divided into equal segments. The presence of the marker in each segment is noted, and the geometric center of the marker's distribution is calculated to provide a quantitative measure of transit.

-

In Vitro Isolated Muscle Strip Studies

This method assesses the direct effect of a drug on the contractility of gastrointestinal smooth muscle tissue.

-

Tissue Preparation: Segments of the gastrointestinal tract (e.g., ileum, colon) are harvested from euthanized animals and placed in an oxygenated physiological salt solution (e.g., Krebs solution).

-

Muscle Strip Mounting: Longitudinal or circular smooth muscle strips are dissected and mounted in an organ bath containing the physiological solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).

-

Transducer Connection: One end of the muscle strip is fixed, while the other is connected to an isometric force transducer to record muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate under a slight resting tension until spontaneous contractions stabilize.

-

Drug Application: A contractile agonist (e.g., acetylcholine or carbachol) is added to the bath to induce a stable contraction. Once a plateau is reached, cumulative concentrations of this compound are added to the bath to generate a dose-response curve and determine its inhibitory effect (IC50).

-

Data Recording and Analysis: The force of muscle contractions is recorded continuously. The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist.

Serosal Surface Electrical Recording

High-resolution mapping of the electrical activity that governs muscle contractions can be performed to assess drug effects.

-

Electrode Placement: In an anesthetized animal, an array of electrodes is sutured onto the serosal surface of the stomach or intestine.[14][15]

-

Baseline Recording: Baseline slow wave activity (the pacemaker potentials of the gut) is recorded to establish a stable pattern.

-

Drug Infusion: this compound is administered intravenously.

-

Post-Drug Recording: Electrical activity is continuously recorded to observe changes in the frequency, propagation velocity, and amplitude of the slow waves, which would indicate an inhibitory effect.[16]

Conclusion

While direct experimental data on this compound's effects on gastrointestinal motility are not widely published, its classification as a parasympatholytic agent provides a strong basis for predicting its actions. This compound is expected to act as a muscarinic receptor antagonist, leading to a reduction in gastrointestinal smooth muscle contractility. This would manifest as decreased rates of gastric emptying and intestinal transit, and an overall antispasmodic effect. The experimental protocols described in this guide represent standard methods by which these effects could be quantitatively assessed. Further research is required to specifically delineate the potency and precise pharmacological profile of this compound within the gastrointestinal tract.

References

- 1. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]

- 2. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]

- 5. digestion - Parasympathetic effects on digestive tract - motility versus absorption - Biology Stack Exchange [biology.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]

- 9. Muscarinic agonists and antagonists: effects on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]

- 11. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. jpp.krakow.pl [jpp.krakow.pl]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Clinical application and research progress of extracellular slow wave recording in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Fenpipramide's Anticholinergic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize the anticholinergic properties of the compound Fenpipramide. Anticholinergic activity, primarily mediated through the antagonism of muscarinic acetylcholine receptors (mAChRs), is a critical pharmacological attribute to quantify during drug development due to its potential for both therapeutic efficacy and adverse effects.[1][2] This document details the experimental protocols for receptor binding and functional assays, data interpretation, and the underlying signaling pathways.

Core Methodologies for Anticholinergic Profiling

The in vitro assessment of a compound's anticholinergic activity relies on two primary types of assays: radioligand binding assays to determine the affinity of the compound for muscarinic receptors, and functional assays to measure its ability to antagonize agonist-induced cellular or tissue responses.[3]

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are used to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound, such as this compound, for various muscarinic receptor subtypes (M₁ through M₅). These assays involve a competitive binding format where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Membranes:

-

Homogenize tissues or cultured cells expressing the target muscarinic receptor subtype (e.g., rat cerebral cortex for M₁, heart for M₂, submaxillary gland for M₃) in a cold buffer solution.[4]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).

-

-

Assay Execution:

-

In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist), and varying concentrations of the unlabeled test compound (this compound).[5]

-

Total Binding: Wells containing only membranes and radioligand.

-